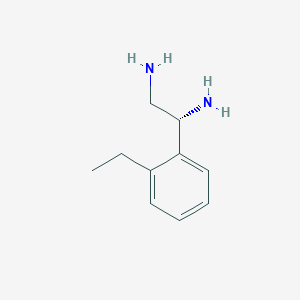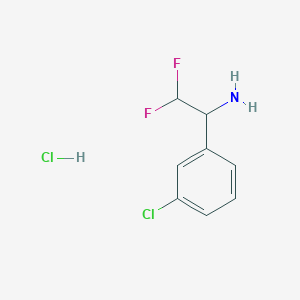
1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine HCl is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an ethanamine backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine HCl typically involves the reaction of 3-chlorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions: 1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like sodium iodide or bromine.
Major Products Formed:
Oxidation: Formation of chlorophenyl oxides.
Reduction: Production of difluoroethanamine derivatives.
Substitution: Generation of various substituted ethanamines.
科学的研究の応用
1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine HCl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl group but differs in the core structure.
3-Chloromethcathinone: Similar in having a chlorophenyl group but with different functional groups and properties.
Uniqueness: 1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine HCl is unique due to its specific combination of chlorophenyl and difluoroethanamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C8H9Cl2F2N |
|---|---|
分子量 |
228.06 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-2,2-difluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClF2N.ClH/c9-6-3-1-2-5(4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H |
InChIキー |
GBWSIXUHYNKHCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



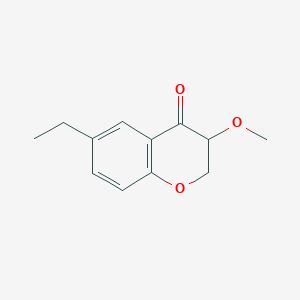

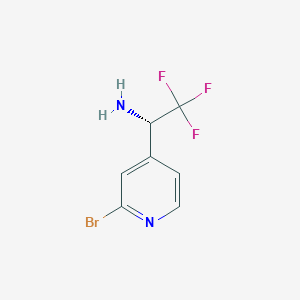

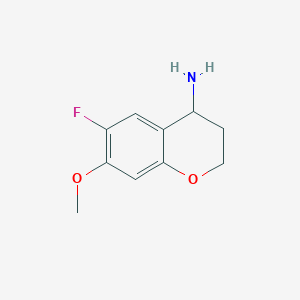
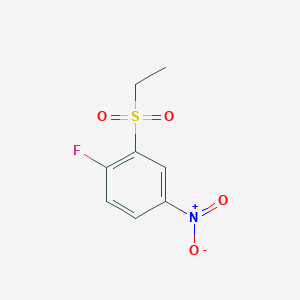
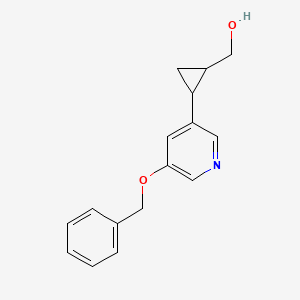
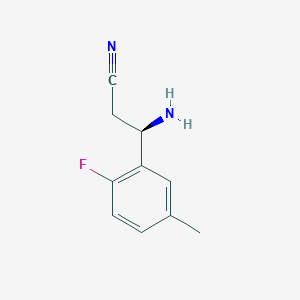

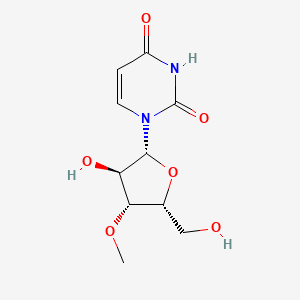
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
